2-Oxaspiro[4.4]non-7-ene-1,4-dione
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Overview
Description
2-Oxaspiro[4.4]non-7-ene-1,4-dione is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen atom and a double bond within a nine-membered ring. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.4]non-7-ene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.4]non-7-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Oxaspiro[4.4]non-7-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications includes exploring its activity as a scaffold for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Oxaspiro[4.4]non-7-ene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[4.4]nonane-2,6-dione
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 1-Oxaspiro[4.5]decan-2-one
Uniqueness
2-Oxaspiro[4.4]non-7-ene-1,4-dione stands out due to its specific spirocyclic structure with an oxygen atom and a double bond, which imparts unique reactivity and binding properties compared to other spirocyclic compounds .
Properties
CAS No. |
848127-74-2 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-oxaspiro[4.4]non-7-ene-1,4-dione |
InChI |
InChI=1S/C8H8O3/c9-6-5-11-7(10)8(6)3-1-2-4-8/h1-2H,3-5H2 |
InChI Key |
ILTFHBISYXLSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12C(=O)COC2=O |
Origin of Product |
United States |
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